molecular formula C21H18N4OS B2648816 2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone CAS No. 893930-53-5

2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone

Cat. No. B2648816
CAS RN: 893930-53-5
M. Wt: 374.46
InChI Key: QMCLAXZROMAPAC-UHFFFAOYSA-N
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Description

The compound “2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of the specific compound “this compound” is not detailed in the available literature.

Scientific Research Applications

Synthesis and Antimicrobial Properties

A series of novel pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl groups have been synthesized, showing potential in antimicrobial applications. These compounds have been evaluated for their antimicrobial activities, revealing significant effectiveness against various bacteria and fungi, sometimes exceeding the activity of reference drugs. Notably, derivatives with a single sulfone group demonstrated superior efficacy against all tested microbial strains compared to those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).

Antibacterial Evaluation

Research aimed at developing new heterocyclic compounds with a sulfonamido moiety for antibacterial use has led to the synthesis of various pyran, pyridine, and pyridazine derivatives. These compounds have been tested for their antibacterial efficacy, with several demonstrating high activities that suggest potential as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Anticancer and Antimicrobial Potential

A series of pyrazole derivatives have been developed and evaluated for their in vitro antimicrobial and anticancer activity. Among them, specific compounds showed higher anticancer activity compared to the reference drug, doxorubicin, and most of the synthesized compounds exhibited good to excellent antimicrobial activity. This suggests their potential use in developing anticancer and antimicrobial therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).

Platelet Antiaggregating Activity

2-Substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines have been synthesized and tested for various biological activities. Some of these compounds showed in vitro platelet antiaggregating activity superior or comparable to acetyl-salicylic acid, alongside moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities in animal models (Bondavalli et al., 1992).

Mechanism of Action

This compound is part of a set of molecules that were designed and synthesized as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The compound is part of a set of molecules that were designed and synthesized as novel CDK2 inhibitors, which is an appealing target for cancer treatment . The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor and its efficacy in cancer treatment .

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-14-8-9-18(15(2)10-14)25-20-17(11-24-25)21(23-13-22-20)27-12-19(26)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCLAXZROMAPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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